molecular formula C12H5Cl6N3O2 B3046550 4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)benzoic acid CAS No. 125775-50-0

4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)benzoic acid

Cat. No. B3046550
CAS RN: 125775-50-0
M. Wt: 435.9 g/mol
InChI Key: HBPZXFSJKOURLY-UHFFFAOYSA-N
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Description

The compound “4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)benzoic acid” is a type of photoacid generator (PAG) which interacts with actinic radiation and changes the material’s solubility properties under acidic conditions . It is used in chemically amplified photoresist systems . The PAG determines the nature of the acid produced, which in turn controls the process and performance latitudes of the resist materials .

Mechanism of Action

The compound acts as a photoacid generator (PAG) in chemically amplified photoresist systems. Upon exposure to actinic radiation, it generates acid which changes the solubility properties of the material . It has been used as an efficient Type I cleavable PI for the free radical photopolymerization (FRP) of (meth)acrylates under near UV or visible LED irradiation .

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The compound and its derivatives have potential applications in the field of chemically amplified photoresist systems. The selection of the optimum PAG is a critical issue in the preparation of production-worthy materials . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl6N3O2/c13-11(14,15)9-19-7(20-10(21-9)12(16,17)18)5-1-3-6(4-2-5)8(22)23/h1-4H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPZXFSJKOURLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561822
Record name 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125775-50-0
Record name 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)-benzoyl chloride pw) is added to a mixture of tetrahydrofuran (10 pw) and water (5 pw). To complete the reaction, 1 pw of triethylamine is added after 6 minutes, and the mixture is stirred for another 10 minutes. The solvent is removed by distillation, and the residue is recrystallized from toluene/benzine. The product is identical with the compounds described in Examples 12 and 16.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)benzoic acid
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4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)benzoic acid
Reactant of Route 3
4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)benzoic acid
Reactant of Route 4
4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)benzoic acid
Reactant of Route 5
4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)benzoic acid
Reactant of Route 6
4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)benzoic acid

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